2-(4-Fluoro-1H-indol-1-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

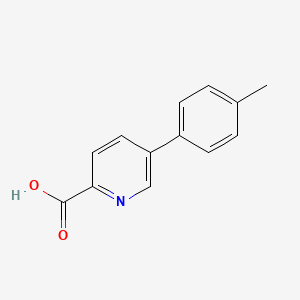

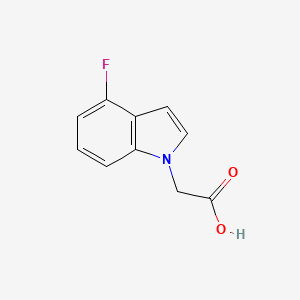

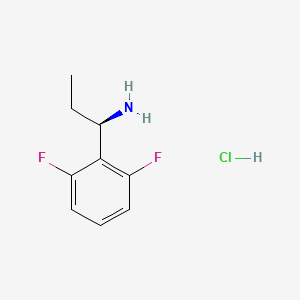

“2-(4-Fluoro-1H-indol-1-yl)acetic acid” is a chemical compound with the CAS Number: 1313712-35-4 . It is a yellow to brown solid at room temperature . The molecular weight of this compound is 193.18 .

Molecular Structure Analysis

The molecular structure of “2-(4-Fluoro-1H-indol-1-yl)acetic acid” consists of an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring . Attached to the indole ring is a fluoro group at the 4-position and an acetic acid group at the 2-position .Physical And Chemical Properties Analysis

“2-(4-Fluoro-1H-indol-1-yl)acetic acid” is a yellow to brown solid at room temperature . It has a molecular weight of 193.18 .Wissenschaftliche Forschungsanwendungen

Bacterial Catabolism and Biotechnological Applications

Indole-3-acetic acid (IAA) is a well-known plant hormone involved in numerous plant growth processes. Bacteria capable of catabolizing IAA could offer insights into bioremediation technologies or agricultural practices where controlling plant hormone levels is crucial. Research by Laird et al. (2020) identified gene clusters in bacteria responsible for the aerobic degradation of IAA, highlighting potential applications in biotechnology and environmental management (Laird, Flores, & Leveau, 2020).

Auxin and Gibberellic Acid Effects on Algal Growth

The effects of auxins, such as indole-acetic acid, on algae offer insights into basic biological processes and potential applications in biofuels and bioproducts. Conrad, Saltman, and Eppley (1959) investigated the impact of auxins on the growth of Ulothrix, an alga, which could inform research on algae-based biofuels or bioproducts (Conrad, Saltman, & Eppley, 1959).

Herbicide Toxicity and Environmental Impact

Research on herbicides like 2,4-D, structurally similar to 2-(4-Fluoro-1H-indol-1-yl)acetic acid, helps understand the environmental impact and safety of chemical use in agriculture. A scientometric review by Zuanazzi et al. (2020) on 2,4-D herbicide toxicity underscores the importance of studying such compounds for environmental safety and regulatory purposes (Zuanazzi, Ghisi, & Oliveira, 2020).

Indole Synthesis and Chemical Applications

Research on indole synthesis, including derivatives like 2-(4-Fluoro-1H-indol-1-yl)acetic acid, is crucial for pharmaceuticals and organic chemistry. Taber and Tirunahari (2011) reviewed methods for indole synthesis, presenting a classification system that aids in the development of new pharmaceuticals and organic compounds (Taber & Tirunahari, 2011).

Yeast Response to Acetic Acid and Fermentation Technologies

Understanding how yeasts respond to acetic acid is vital for fermentation technologies and biofuel production. Chaves et al. (2021) reviewed the molecular events involved in yeast cell death induced by acetic acid, providing insights that could improve industrial fermentation processes (Chaves, Rego, Martins, Santos-Pereira, Sousa, & Côrte-Real, 2021).

Safety And Hazards

The safety information for “2-(4-Fluoro-1H-indol-1-yl)acetic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2-(4-fluoroindol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14/h1-5H,6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDKXBCFCHSFTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CC(=O)O)C(=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10724487 |

Source

|

| Record name | (4-Fluoro-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluoro-1H-indol-1-yl)acetic acid | |

CAS RN |

1313712-35-4 |

Source

|

| Record name | (4-Fluoro-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylate](/img/structure/B582298.png)